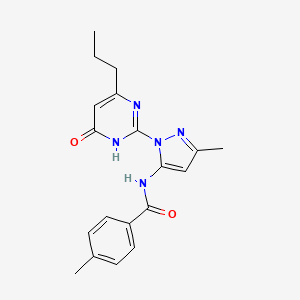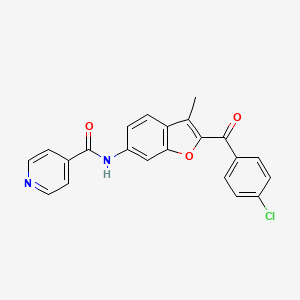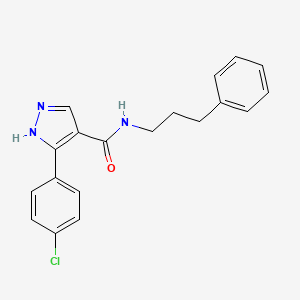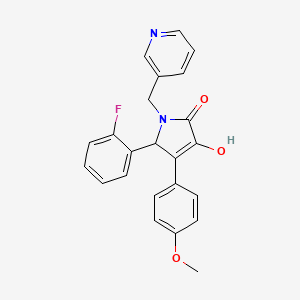![molecular formula C17H16ClN5O2 B11273120 N-(5-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273120.png)
N-(5-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, often referred to as Compound A , is a synthetic organic molecule with a complex structure. Let’s break it down:
N-(5-chloro-2-methylphenyl): This part of the compound contains a chlorinated phenyl ring with a methyl group at the 2-position.
5-[(3-methoxyphenyl)amino]: Here, we have an amino group attached to a methoxy-substituted phenyl ring.
1H-1,2,3-triazole-4-carboxamide: The triazole ring, fused with a carboxamide group, completes the structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound A. One common approach involves the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. The alkyne and azide precursors are carefully chosen to yield Compound A. The reaction proceeds under mild conditions and forms the triazole ring.
Industrial Production:: In industry, Compound A is synthesized on a larger scale using efficient and cost-effective methods. These may involve continuous flow processes, solid-phase synthesis, or microwave-assisted reactions.
Chemical Reactions Analysis
Compound A participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting functional groups within the molecule.
Reduction: Reduction reactions modify the compound by adding hydrogen atoms or reducing functional groups.
Substitution: Substitution reactions replace specific atoms or groups with others.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acetylation) are commonly used.
Major Products: Depending on the reaction conditions, Compound A can yield derivatives with altered properties.
Scientific Research Applications
Compound A finds applications in diverse fields:
Medicine: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Chemical Biology: It serves as a probe in studies related to biological processes.
Industry: Some derivatives of Compound A have industrial applications, such as in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Compound A stands out due to its triazole-carboxamide scaffold. Similar compounds include other triazoles, but their substitution patterns and functional groups differ. Notable analogs include Compound B) and Compound C).
Properties
Molecular Formula |
C17H16ClN5O2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-10-6-7-11(18)8-14(10)20-17(24)15-16(22-23-21-15)19-12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
VOVCJLLUYKZNLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11273043.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11273046.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B11273058.png)

![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B11273078.png)

![N-(4-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11273097.png)


![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273117.png)
![4-(4-Ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B11273122.png)
![5-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N-(4-ethoxyphenyl)-1H-pyrazole-3-sulfonamide](/img/structure/B11273132.png)

